N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
Description
N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and cyclohexyl groups
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H27N3O/c1-19-16(12-13-18-19)17(21)20(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h12-15H,2-11H2,1H3 |
InChI Key |
GRWGBABUYDPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Cyclohexyl Substitution: The final step involves the substitution of the amide hydrogen with cyclohexyl groups. This can be achieved through a nucleophilic substitution reaction using cyclohexyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl groups, where nucleophiles like amines or thiols replace the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from protective coatings to advanced composites.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
